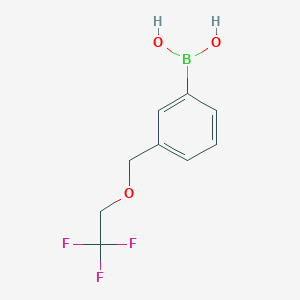
(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid
描述
(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C9H10BF3O3 and a molecular weight of 233.98 g/mol . This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The presence of the trifluoroethoxy group imparts unique chemical properties, making it a valuable reagent in various chemical transformations.
作用机制
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-carbon bonds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, boronic acids act as nucleophilic agents that donate organoboron reagents to a transition metal catalyst, typically palladium . The organoboron reagents then undergo transmetalation with an electrophilic halide or pseudohalide, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Pharmacokinetics
The compound is reported to have high gastrointestinal absorption and is bbb permeant . Its water solubility is reported to be 1.35 mg/ml .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action of (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . The compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.
生化分析
Biochemical Properties
(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of serine proteases and other enzymes. This compound interacts with enzymes such as proteases and kinases, forming stable complexes that inhibit their activity. The nature of these interactions involves the formation of a boronate ester, which is a reversible covalent bond between the boronic acid and the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity through the formation of boronate esters with the active sites of enzymes. This interaction can lead to the inhibition of enzymatic functions, such as proteolysis or phosphorylation. Additionally, this compound can bind to other biomolecules, such as receptors or transporters, altering their activity and influencing cellular processes. Changes in gene expression can also occur as a result of these interactions, further impacting cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity can diminish over extended periods due to hydrolysis or other degradation processes. Long-term studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration. In vitro and in vivo studies have demonstrated that the compound can maintain its inhibitory effects on enzymes and other biomolecules over time, although the extent of these effects may decrease with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage, inflammation, or organ dysfunction. Threshold effects have been noted, where a specific concentration of the compound is required to achieve the desired biochemical effects without inducing toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity and stability, influencing its overall effects on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways, such as glycolysis or the citric acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid typically involves the reaction of 3-bromomethylphenylboronic acid with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions: (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium catalysts: (e.g., palladium acetate, tetrakis(triphenylphosphine)palladium(0))
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., ethanol, toluene)
Major Products:
Biaryl compounds: from Suzuki-Miyaura coupling reactions
Phenols: from oxidation reactions
科学研究应用
Chemistry: (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds has implications in the development of pharmaceuticals and biologically active molecules. It is used in the synthesis of drug candidates and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
相似化合物的比较
(3-(2,2,2-Trifluoroethoxy)phenyl)boronic acid: (CAS#: 850593-08-7)
(3-(2,2,2-Trifluoroethoxy)methyl)phenylboronic acid: (CAS#: 1334218-47-1)
Uniqueness: (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly effective in Suzuki-Miyaura coupling reactions, providing higher yields and selectivity compared to similar compounds .
属性
IUPAC Name |
[3-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c11-9(12,13)6-16-5-7-2-1-3-8(4-7)10(14)15/h1-4,14-15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSCGNHIQQEFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



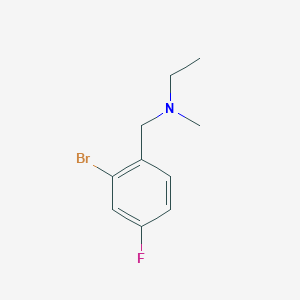
![(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1400854.png)
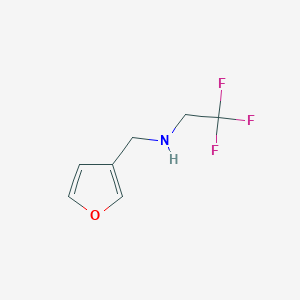
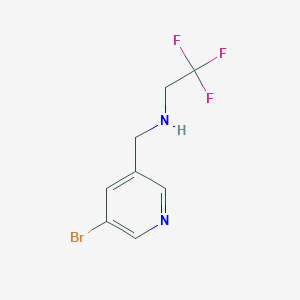
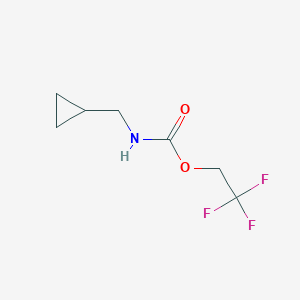
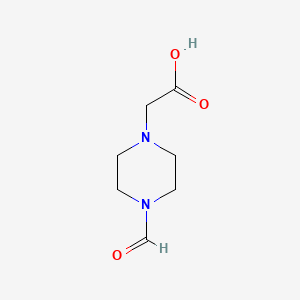
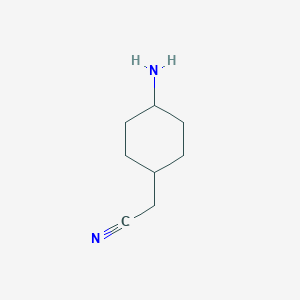
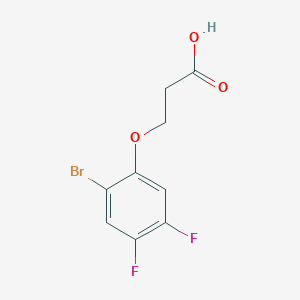
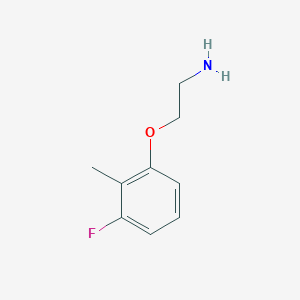
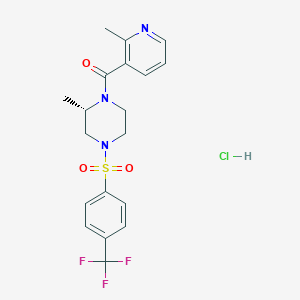
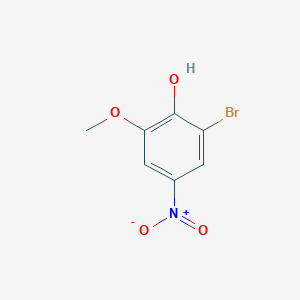
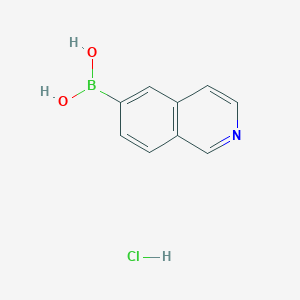
![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)
